REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([Br:10])=[CH:4][C:3]=1[O:11][CH3:12].C([Li])CCC.CN([CH:21]=[O:22])C>CCOCC>[Br:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH:21]=[O:22])=[C:3]([O:11][CH3:12])[CH:4]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)Br)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
10.41 mL
|
Type
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reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.66 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
After stirring for an additional hour
|
Type
|
WASH
|
Details
|
so the reaction mixture was washed with 1N citric acid solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was carried forward in step two without purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |